molecular formula C13H24N2O4S B2656624 Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2228090-75-1

Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B2656624
CAS RN: 2228090-75-1
M. Wt: 304.41
InChI Key: GQVWFHKXSSUJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Spirolactams as Pseudopeptides

Spirolactams, including compounds structurally related to Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These spirolactams serve as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu, offering insights into their use in peptide synthesis. Conformational analysis of these compounds suggests their mimetic capability for gamma-turns or distorted type II beta-turns, highlighting their importance in the development of peptide-based therapeutics and biomolecular research (Fernandez et al., 2002).

Pathways in Spirocyclic Synthesis

Another study explores the synthetic pathways involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound closely related to the one . This research demonstrates the compound's reactivity with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This work sheds light on the compound's utility in creating biologically active heterocyclic compounds, emphasizing its role in the synthesis of potential pharmacological agents (Moskalenko & Boev, 2012).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, akin to the compound of interest, are versatile building blocks in synthetic organic chemistry. Their reactivity towards nucleophilic substitutions and radical reactions has been documented, providing pathways for the modification of the benzene ring and the introduction of azocarboxamides. Such chemical transformations underline the compound's versatility in synthesizing aromatic compounds with potential applications in materials science and drug development (Jasch et al., 2012).

Photochemical and Thermal Rearrangement Studies

Research into the photochemical and thermal rearrangements of oxaziridines, related to the core structure of Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate, provides essential insights into stereoelectronic control theories. Such studies are crucial for understanding the mechanisms that govern the reactivity and transformation of complex organic molecules, offering implications for the design of novel organic reactions and the synthesis of complex molecules (Lattes et al., 1982).

properties

IUPAC Name

tert-butyl 3-(methylamino)-1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-7-5-13(6-8-15)10(14-4)9-20(13,17)18/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVWFHKXSSUJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CS2(=O)=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

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